molecular formula C14H16BNO2 B13940933 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline

Cat. No.: B13940933
M. Wt: 241.10 g/mol
InChI Key: KXHORPTWZYDSSQ-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline is a compound that belongs to the class of boron-containing heterocycles It is characterized by the presence of a quinoline ring system attached to a dioxaborinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline typically involves the reaction of quinoline derivatives with boronic acid esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-microbial drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The dioxaborinane moiety can act as a boron source, facilitating the formation of boron-containing intermediates that participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
  • Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Uniqueness

Compared to similar compounds, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline is unique due to the presence of the quinoline ring system, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H16BNO2

Molecular Weight

241.10 g/mol

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)quinoline

InChI

InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)12-7-11-5-3-4-6-13(11)16-8-12/h3-8H,9-10H2,1-2H3

InChI Key

KXHORPTWZYDSSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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